molecular formula C13H20N2O4S2 B7059670 1-[(2-Methylphenyl)methylsulfonyl]piperidine-3-sulfonamide

1-[(2-Methylphenyl)methylsulfonyl]piperidine-3-sulfonamide

Cat. No.: B7059670
M. Wt: 332.4 g/mol
InChI Key: KJZLZFYDWHSNFP-UHFFFAOYSA-N
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Description

1-[(2-Methylphenyl)methylsulfonyl]piperidine-3-sulfonamide is a compound that belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry. This compound features a piperidine ring substituted with a sulfonamide group and a methylphenyl group, making it a unique structure with potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Methylphenyl)methylsulfonyl]piperidine-3-sulfonamide typically involves the reaction of piperidine derivatives with sulfonyl chlorides. One common method includes the reaction of 1-(2-methylphenyl)methylsulfonyl chloride with piperidine-3-sulfonamide under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Methylphenyl)methylsulfonyl]piperidine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

1-[(2-Methylphenyl)methylsulfonyl]piperidine-3-sulfonamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2-Methylphenyl)methylsulfonyl]piperidine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, including inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

  • 1-(Phenylsulfonyl)piperidine-3-sulfonamide
  • 1-(Benzylsulfonyl)piperidine-3-sulfonamide
  • 1-(Methylsulfonyl)piperidine-3-sulfonamide

Comparison: 1-[(2-Methylphenyl)methylsulfonyl]piperidine-3-sulfonamide is unique due to the presence of the 2-methylphenyl group, which can influence its biological activity and chemical reactivity. Compared to other similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for specific research applications.

Properties

IUPAC Name

1-[(2-methylphenyl)methylsulfonyl]piperidine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4S2/c1-11-5-2-3-6-12(11)10-20(16,17)15-8-4-7-13(9-15)21(14,18)19/h2-3,5-6,13H,4,7-10H2,1H3,(H2,14,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJZLZFYDWHSNFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CS(=O)(=O)N2CCCC(C2)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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